molecular formula C8H7BrO3 B13645906 4-Bromo-2-hydroxy-6-methylbenzoic acid

4-Bromo-2-hydroxy-6-methylbenzoic acid

Cat. No.: B13645906
M. Wt: 231.04 g/mol
InChI Key: JHHJKKSCVQCCGQ-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-6-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-hydroxy-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-6-methylbenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction typically proceeds under mild conditions, with the bromine substituting the hydrogen atom at the 4-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation of the hydroxyl group results in the formation of 4-Bromo-2-oxo-6-methylbenzoic acid.

    Reduction Products: Reduction of the carboxylic acid group yields 4-Bromo-2-hydroxy-6-methylbenzyl alcohol.

Scientific Research Applications

4-Bromo-2-hydroxy-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-hydroxy-6-methylbenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The bromine atom and hydroxyl group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-hydroxybenzoic acid: Lacks the methyl group at the 6-position.

    2-Hydroxy-6-methylbenzoic acid: Lacks the bromine atom at the 4-position.

    4-Bromo-2-methylbenzoic acid: Lacks the hydroxyl group at the 2-position.

Uniqueness

4-Bromo-2-hydroxy-6-methylbenzoic acid is unique due to the presence of all three substituents (bromine, hydroxyl, and methyl) on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

4-bromo-2-hydroxy-6-methylbenzoic acid

InChI

InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

JHHJKKSCVQCCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)O)Br

Origin of Product

United States

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